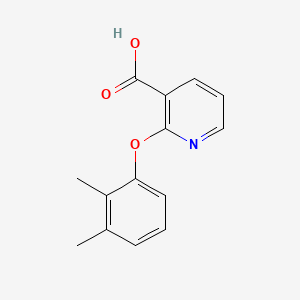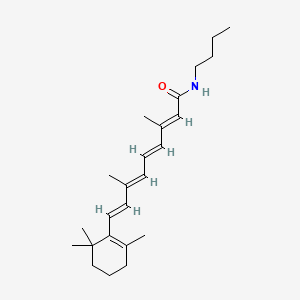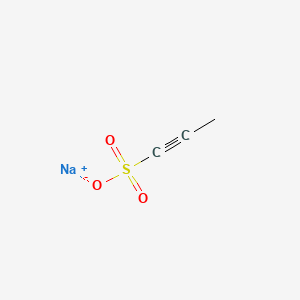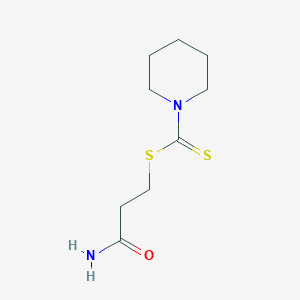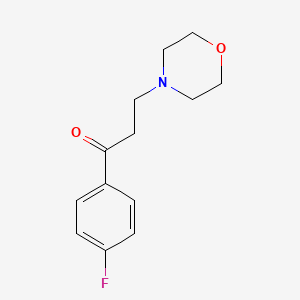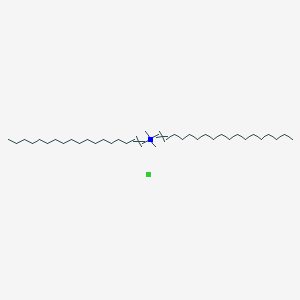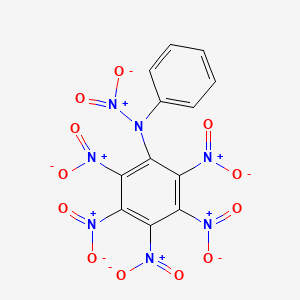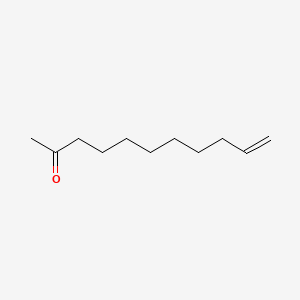
10-Undecen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecen-2-one: is an organic compound with the molecular formula C11H20O . It belongs to the class of ketones, characterized by a carbonyl group bonded to two carbon atoms. This compound is also known by its IUPAC name, undec-10-en-2-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Undecen-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of 10-undecen-1-ol . This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic processes. The hydroformylation of 1-decene followed by oxidation is a widely used method. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the ketone .
Análisis De Reacciones Químicas
Types of Reactions
10-Undecen-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like Grignard reagents or amines can be employed
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Yields secondary alcohols.
Substitution: Produces various substituted ketones depending on the nucleophile used
Aplicaciones Científicas De Investigación
10-Undecen-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance industry due to its pleasant odor and as a flavoring agent
Mecanismo De Acción
The mechanism of action of 10-Undecen-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, influencing biological pathways and processes .
Comparación Con Compuestos Similares
10-Undecen-2-one can be compared with other similar compounds, such as:
10-Undecen-1-ol: An alcohol with a similar structure but different functional group.
10-Undecenal: An aldehyde with a similar carbon chain length.
2-Undecanone: A ketone with a similar structure but different position of the double bond.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
36219-73-5 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-10-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h3H,1,4-10H2,2H3 |
Clave InChI |
FJHNSGVMPSITEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCC=C |
Punto de ebullición |
254.00 to 255.00 °C. @ 760.00 mm Hg |
Densidad |
0.843-0.847 |
Descripción física |
Colourless to pale yellow liquid; Citrus, fatty aroma |
Solubilidad |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


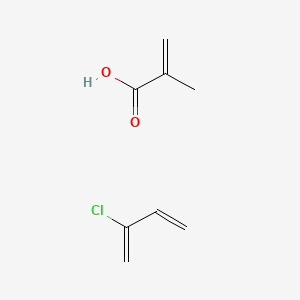
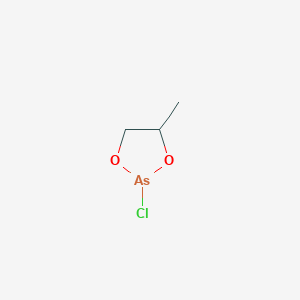
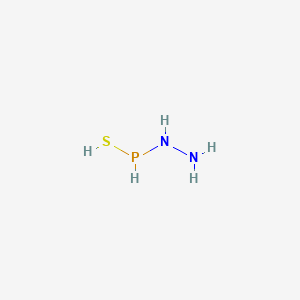
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

